[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone
Overview
Description
[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its trifluoromethyl group, which often imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multistep processes. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl and chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the chloro and carbonyl groups, affecting its reactivity and applications.
Uniqueness
[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(3,5-dimethylpyrazol-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O/c1-5-4-6(2)19(16-5)10(20)8-7(12)9(11(13,14)15)17-18(8)3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBHXPWGXADMSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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